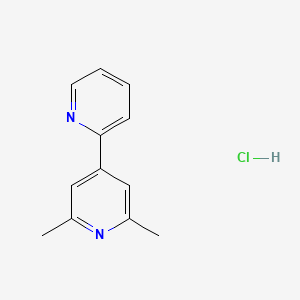![molecular formula C15H16N2O5S2 B6119613 [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid](/img/structure/B6119613.png)
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a derivative of 5-thio-2-nitrobenzoic acid and is commonly used as a reagent for the determination of sulfhydryl groups in proteins and other biological molecules.
作用机制
The mechanism of action of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid involves the reaction between the thiol group of cysteine residues in proteins and the nitro group of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid. This reaction produces a mixed disulfide bond between the protein and [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid, which results in the release of 5-thio-2-nitrobenzoic acid. The released 5-thio-2-nitrobenzoic acid can be quantified by spectrophotometry, which allows for the determination of the number of sulfhydryl groups in the protein.
Biochemical and Physiological Effects:
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid has no direct biochemical or physiological effects on living organisms. However, it has been used to study the structure and function of proteins, enzymes, and other biological molecules, which can have significant biochemical and physiological effects.
实验室实验的优点和局限性
The advantages of using [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in lab experiments include its high sensitivity, specificity, and ease of use. [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid is also relatively inexpensive and widely available. The limitations of using [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in lab experiments include its potential interference with other thiol-containing compounds and the need for careful control of reaction conditions.
未来方向
For the use of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in scientific research include the development of new methods for the determination of sulfhydryl groups in proteins and other biological molecules. The use of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid in combination with other reagents and techniques may also lead to new insights into the structure and function of proteins and other biological molecules. Additionally, the development of new derivatives of [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid may lead to improved sensitivity and specificity for the determination of sulfhydryl groups.
合成方法
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid can be synthesized by reacting 5-thio-2-nitrobenzoic acid with N,N-dimethylformamide dimethyl acetal and phenylglycine in the presence of a catalyst. The resulting product is purified by recrystallization and characterized by spectroscopic methods.
科学研究应用
[({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid has been widely used in scientific research as a reagent for the determination of sulfhydryl groups in proteins and other biological molecules. The reaction between [({4-[(dimethylamino)sulfonyl]-2-thienyl}carbonyl)amino](phenyl)acetic acid and sulfhydryl groups produces a yellow-colored product that can be quantified by spectrophotometry. This method has been used to study the structure and function of proteins, enzymes, and other biological molecules.
属性
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c1-17(2)24(21,22)11-8-12(23-9-11)14(18)16-13(15(19)20)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOOWVZXPXWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]-2-phenylacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(methoxymethyl)-1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B6119533.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B6119537.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B6119543.png)

![2-[4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6119552.png)
![N-({[4-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B6119573.png)
![2-(1,3-benzodioxol-5-yl)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6119580.png)
![N-[3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B6119588.png)
![N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6119593.png)

![7-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119605.png)
![2-(1-isopropyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B6119618.png)

![1-(4-bromobenzoyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6119623.png)